5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride
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Overview
Description
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its imidazo[1,2-a]azocine core, which is a fused bicyclic system, and a sulfonyl chloride functional group at the 3-position. The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azocine precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The imidazo[1,2-a]azocine core can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activities. The imidazo[1,2-a]azocine core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a sulfonyl chloride group.
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonamide: Similar core structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C9H13ClN2O2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-7-11-8-5-3-1-2-4-6-12(8)9/h7H,1-6H2 |
InChI Key |
QNVLESGPGHRTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2C(=NC=C2S(=O)(=O)Cl)CC1 |
Origin of Product |
United States |
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